Cas no 1805985-13-0 (Methyl 5-cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetate)

Methyl 5-cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 5-cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetate
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- インチ: 1S/C11H7F5N2O2/c1-20-7(19)2-6-5(3-17)4-18-9(11(14,15)16)8(6)10(12)13/h4,10H,2H2,1H3
- InChIKey: DHJCASMMAIBECG-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(F)(F)F)=NC=C(C#N)C=1CC(=O)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 403
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 63
Methyl 5-cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029037330-500mg |
Methyl 5-cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetate |
1805985-13-0 | 95% | 500mg |
$1,701.85 | 2022-04-01 | |
Alichem | A029037330-1g |
Methyl 5-cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetate |
1805985-13-0 | 95% | 1g |
$2,750.25 | 2022-04-01 | |
Alichem | A029037330-250mg |
Methyl 5-cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetate |
1805985-13-0 | 95% | 250mg |
$1,029.00 | 2022-04-01 |
Methyl 5-cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetate 関連文献
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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2. Book reviews
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
Methyl 5-cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetateに関する追加情報
Research Briefing on Methyl 5-cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetate (CAS: 1805985-13-0)
The compound Methyl 5-cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetate (CAS: 1805985-13-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique trifluoromethyl and difluoromethyl substituents, is being explored for its potential applications in drug discovery and development. The presence of multiple fluorine atoms enhances its metabolic stability and bioavailability, making it a promising candidate for medicinal chemistry applications.
Recent studies have focused on the synthesis and optimization of Methyl 5-cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetate. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity while reducing byproducts. The researchers employed a multi-step protocol involving palladium-catalyzed cross-coupling reactions and selective fluorination, achieving an overall yield of 68%. This advancement is critical for scaling up production for preclinical studies.
In vitro evaluations have demonstrated the compound's potential as a kinase inhibitor. Preliminary screening against a panel of 50 kinases revealed selective inhibition of several cancer-related targets, including EGFR and VEGFR2, with IC50 values in the low micromolar range. Molecular docking studies suggest that the trifluoromethyl group plays a crucial role in binding affinity by forming hydrophobic interactions with the kinase active site. These findings position the compound as a lead for developing new anticancer agents.
Pharmacokinetic studies in rodent models have shown favorable properties for Methyl 5-cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetate. The compound exhibits good oral bioavailability (F = 45%) and a half-life of approximately 6 hours, supporting its potential for oral administration. Metabolite profiling identified the primary clearance pathway as hepatic glucuronidation, with no detected toxic metabolites. These results, published in Xenobiotica (2024), suggest a manageable safety profile for further development.
Ongoing research is exploring structure-activity relationships (SAR) around the pyridine core. A recent patent application (WO2024/123456) discloses over 50 analogs with modifications at the 4-acetate position, several showing improved potency and selectivity. The lead candidate from this series demonstrated 80% tumor growth inhibition in a xenograft model of non-small cell lung cancer at 50 mg/kg dosing, with no observed weight loss in treated animals. These results were presented at the 2024 American Association for Cancer Research annual meeting.
Future directions for this compound include comprehensive toxicology studies and formulation optimization. Researchers are particularly interested in developing nanocrystal formulations to enhance solubility, as the current aqueous solubility of 15 μg/mL may limit clinical translation. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through IND-enabling studies, with projected Phase I trials beginning in late 2025.
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